![molecular formula C16H14N2O4 B14807247 2-{[3-(Acetylamino)phenyl]carbamoyl}benzoic acid](/img/structure/B14807247.png)
2-{[3-(Acetylamino)phenyl]carbamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(acetylamino)phenyl]amino}carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(acetylamino)phenyl]amino}carbonyl)benzoic acid typically involves the following steps:
Acetylation: The starting material, 3-aminophenylamine, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenylamine.
Coupling Reaction: The acetylated product is then coupled with benzoic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-({[3-(acetylamino)phenyl]amino}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its specific functional groups.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({[3-(acetylamino)phenyl]amino}carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
3-(acetylamino)benzoic acid: Similar structure but lacks the additional phenyl ring.
4-(acetylamino)benzoic acid: Positional isomer with the acetylamino group at a different position.
2-(acetylamino)benzoic acid: Another positional isomer with different properties.
Uniqueness: 2-({[3-(acetylamino)phenyl]amino}carbonyl)benzoic acid is unique due to the presence of both an acetylamino group and a benzoic acid moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(3-acetamidophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
MGIRGYFNXVJALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14807168.png)


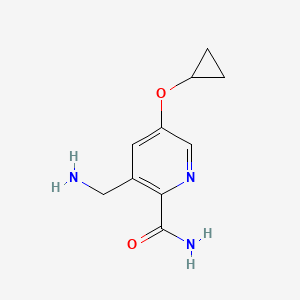
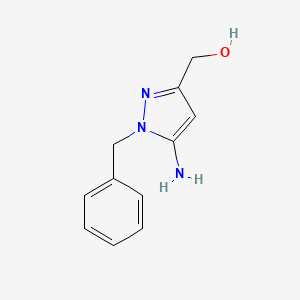

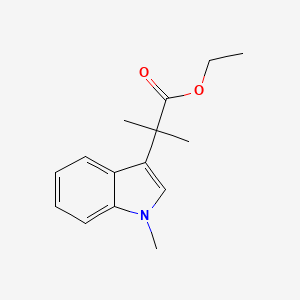
![1-[1-(Trifluoromethyl)-1$l^{4}-pyridin-4-yl]piperidine-4-carboxylic acid](/img/structure/B14807203.png)
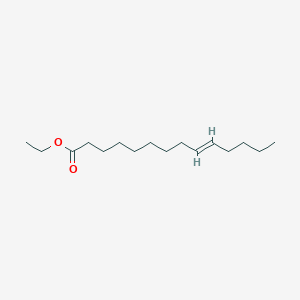
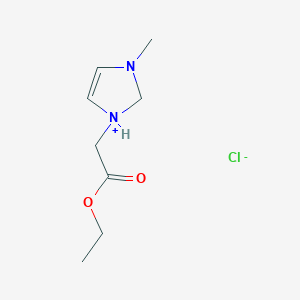

![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)
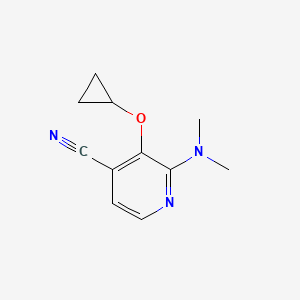
![(1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid](/img/structure/B14807243.png)
